

# Physical and chemical properties of Avenanthramide D

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Compound Name:	Avenanthramide D	
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# Avenanthramide D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Avenanthramide D** (Avn D) is a significant phenolic alkaloid predominantly found in oats (Avena sativa). It belongs to a class of compounds known as avenanthramides, which are conjugates of an anthranilic acid and a phenylpropanoid. Specifically, **Avenanthramide D** is formed from the amide linkage of anthranilic acid and p-coumaric acid.[1] This document provides an in-depth technical overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the key biological activities of **Avenanthramide D**, with a focus on its underlying mechanisms of action involving critical signaling pathways. All quantitative data is presented in structured tables, and complex biological and experimental processes are visualized using diagrams in the DOT language.

## **Physical and Chemical Properties**

**Avenanthramide D** is a light yellow solid at room temperature.[2] Its chemical structure and properties are summarized in the tables below. While the melting points of its constituent molecules, anthranilic acid (146-148 °C) and p-coumaric acid (211.5 °C), are well-documented,



an experimentally determined melting point for **Avenanthramide D** is not readily available in the current literature.[3][4]

**Table 1: General Properties of Avenanthramide D** 

Property	- Value	Reference(s)
IUPAC Name	2-(((E)-3-(4- hydroxyphenyl)prop-2- enoyl)amino)benzoic acid	
Synonyms	N-(p-Coumaroyl)anthranilic acid, Avenanthramide 1p, Dianthramide P	[2]
CAS Number	115610-36-1	[2]
Appearance	Light yellow solid	[2]

Table 2: Physicochemical Data for Avenanthramide D

Property	Value	Reference(s)
Molecular Formula	C16H13NO4	[2]
Molecular Weight	283.28 g/mol	
Solubility	DMSO: 50 mg/mLMethanol: SolubleEthyl acetate: SolubleDiethyl ether: SolubleAqueous acetone: SolubleChloroform: Relatively insolubleBenzene: Relatively insoluble	[5]

## **Spectroscopic Data**

Detailed spectroscopic data is crucial for the identification and characterization of **Avenanthramide D**. While a complete, readily available spectrum for **Avenanthramide D** is not published, data from studies on closely related avenanthramides provide a strong basis for its characterization. Mass spectrometry data indicates that under electrospray ionization,



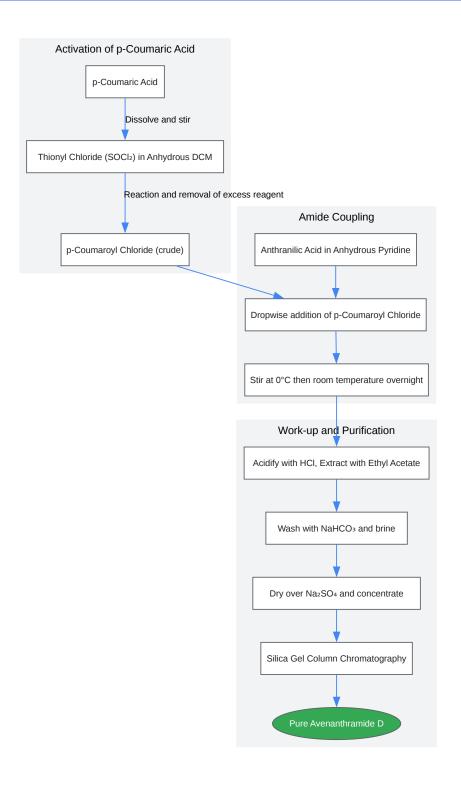
avenanthramides characteristically fragment at the amide bond, yielding diagnostic ions corresponding to the phenylpropanoid and anthranilate moieties.

# **Experimental Protocols Chemical Synthesis of Avenanthramide D**

The following protocol is adapted from established methods for the synthesis of avenanthramides and can be used to produce **Avenanthramide D**.

Workflow for Chemical Synthesis of Avenanthramide D





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Caption: Workflow for the chemical synthesis of **Avenanthramide D**.

Materials and Reagents:



- · p-Coumaric acid
- Anthranilic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Pyridine
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

#### Procedure:

- Activation of p-Coumaric Acid:
  - In a round-bottom flask under an inert atmosphere, dissolve p-coumaric acid in anhydrous DCM.
  - Add thionyl chloride dropwise at 0°C.
  - Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-3 hours, monitoring completion by Thin Layer Chromatography (TLC).
  - Remove the solvent and excess reagent under reduced pressure to obtain crude pcoumaroyl chloride.
- Amide Coupling:



- In a separate flask, dissolve anthranilic acid in anhydrous pyridine and cool to 0°C.
- Dissolve the crude p-coumaroyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the anthranilic acid solution.
- Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
- Work-up and Purification:
  - Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
  - Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
  - Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **Avenanthramide D**.

### **Extraction of Avenanthramides from Oats**

This protocol is a common method for the extraction of avenanthramides from oat groats.

#### Materials:

- Milled oat samples
- 80% Methanol (v/v) in water
- Magnetic stirrer
- Centrifuge

#### Procedure:

- Weigh 5.0 g of milled oat sample into a flask.
- Add 35 mL of 80% methanol.



- Stir the mixture on a magnetic stirrer for 30 minutes at room temperature.
- Centrifuge the mixture at 600g for 10 minutes.
- Collect the supernatant.
- Repeat the extraction on the remaining pellet with another 35 mL of 80% methanol and combine the supernatants.
- Dry the combined supernatants under reduced pressure at a temperature not exceeding 40°C.
- Dissolve the dried extract in a suitable solvent for analysis (e.g., methanol).

## **Antioxidant Activity Assay (DPPH Method)**

This protocol outlines the determination of the free radical scavenging activity of **Avenanthramide D** using the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

#### Materials:

- Avenanthramide D stock solution (in methanol or DMSO)
- DPPH solution (0.1 mM in methanol)
- Methanol
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare serial dilutions of the **Avenanthramide D** stock solution in methanol.
- In a 96-well plate, add 100 μL of each **Avenanthramide D** dilution to separate wells.
- Add 100 μL of the DPPH solution to each well.



- As a control, mix 100  $\mu$ L of methanol with 100  $\mu$ L of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition
   = [(Abs control Abs sample) / Abs control] x 100
- The IC<sub>50</sub> value (the concentration of **Avenanthramide D** required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

## **Biological Activities and Signaling Pathways**

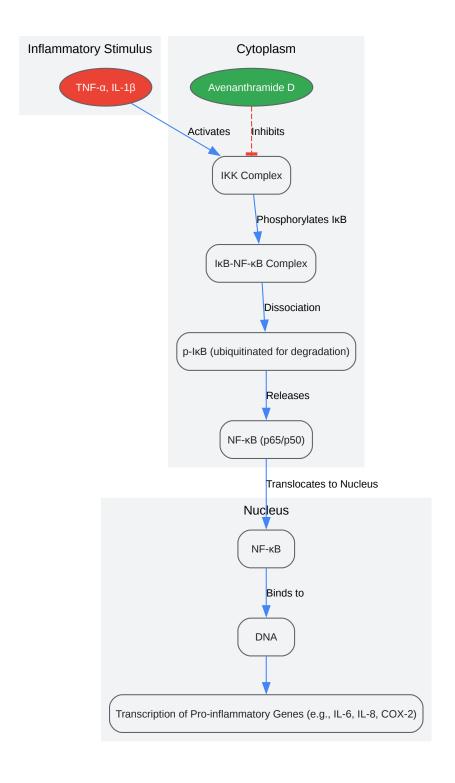
**Avenanthramide D** exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most prominent. These effects are mediated through the modulation of key cellular signaling pathways.

## Anti-inflammatory Activity via NF-kB Pathway Inhibition

Avenanthramide **D** has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibitory mechanism of **Avenanthramide D** involves the suppression of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This leaves NF-κB sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of inflammatory genes.

Avenanthramide D Inhibition of the NF-kB Signaling Pathway





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Caption: Avenanthramide D inhibits the NF-кВ pathway by suppressing IKK activation.

## Modulation of the PI3K/Akt Signaling Pathway



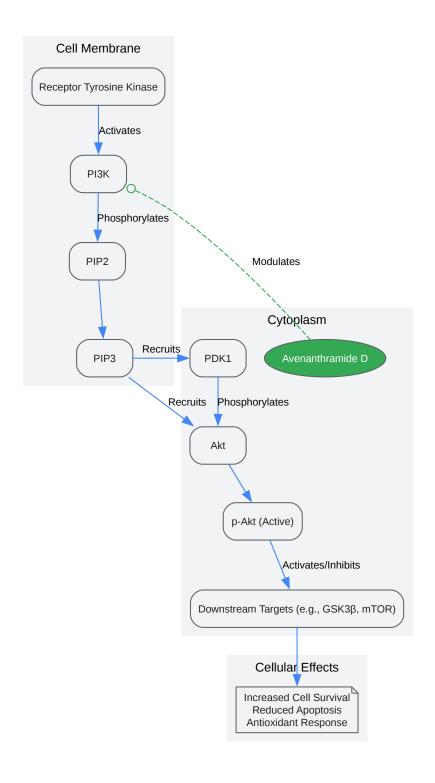




Recent studies have indicated that avenanthramides can modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is central to cell survival, proliferation, and apoptosis. By influencing the PI3K/Akt cascade, **Avenanthramide D** can contribute to its antioxidant and neuroprotective effects. The activation of Akt can lead to the phosphorylation and inhibition of pro-apoptotic proteins and the activation of transcription factors involved in the cellular stress response.

Modulation of the PI3K/Akt Pathway by Avenanthramide D





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Caption: **Avenanthramide D** modulates the PI3K/Akt signaling pathway, promoting cell survival.

## Conclusion



Avenanthramide D is a promising bioactive compound with well-defined anti-inflammatory and antioxidant properties. Its mechanisms of action, involving the inhibition of the NF-kB pathway and modulation of the PI3K/Akt pathway, make it a compound of significant interest for the development of new therapeutic agents for inflammatory and oxidative stress-related diseases. The experimental protocols provided herein offer a foundation for the synthesis, extraction, and evaluation of Avenanthramide D in a research setting. Further investigation into its quantitative physical properties, such as its melting point, and detailed spectroscopic characterization will be valuable for its broader application in drug development and clinical research.

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## References

- 1. Anthranilic Acid | C7H7NO2 | CID 227 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Anthranilic acid Wikipedia [en.wikipedia.org]
- 4. P-Coumaric Acid | C9H8O3 | CID 637542 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
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